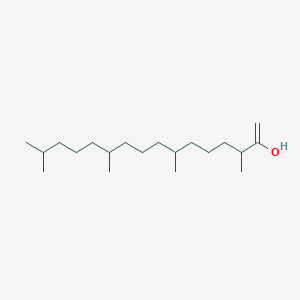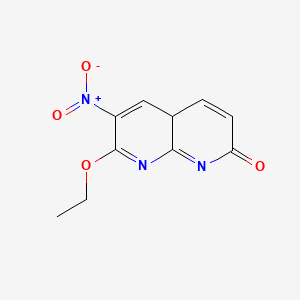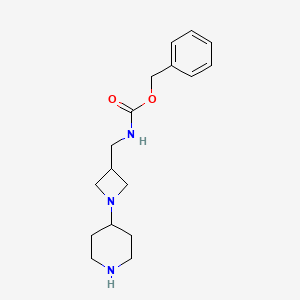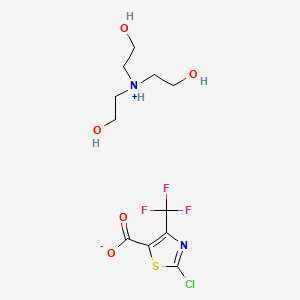![molecular formula C92H102Cl10N2P4Ru4+2 B12337528 Dimethylammonium dichlorotri(MU-chloro)bis[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]diruthenate(II)](/img/structure/B12337528.png)
Dimethylammonium dichlorotri(MU-chloro)bis[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]diruthenate(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylammonium dichlorotri(MU-chloro)bis[®-(+)-2,2’-bis(diphenylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthyl]diruthenate(II) is a complex organometallic compound. It features a diruthenium core coordinated with chiral phosphine ligands, making it a valuable compound in asymmetric catalysis and other specialized chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylammonium dichlorotri(MU-chloro)bis[®-(+)-2,2’-bis(diphenylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthyl]diruthenate(II) typically involves the reaction of ruthenium chloride with the chiral phosphine ligand in the presence of dimethylammonium chloride. The reaction is carried out under inert atmosphere conditions to prevent oxidation and is usually performed in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis likely follows similar principles as laboratory preparation, with scaled-up reaction vessels and more rigorous control of reaction conditions to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylammonium dichlorotri(MU-chloro)bis[®-(+)-2,2’-bis(diphenylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthyl]diruthenate(II) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and ligand exchange reagents such as phosphines and amines. Reactions are typically carried out in organic solvents under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce new organometallic complexes with different ligands .
Applications De Recherche Scientifique
Dimethylammonium dichlorotri(MU-chloro)bis[®-(+)-2,2’-bis(diphenylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthyl]diruthenate(II) has several scientific research applications:
Asymmetric Catalysis: Due to its chiral nature, it is used as a catalyst in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic and optical characteristics.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of Dimethylammonium dichlorotri(MU-chloro)bis[®-(+)-2,2’-bis(diphenylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthyl]diruthenate(II) involves coordination to substrates through its ruthenium centers. This coordination facilitates various catalytic processes, including hydrogenation and hydroformylation. The chiral phosphine ligands play a crucial role in inducing asymmetry in the reactions, leading to the formation of enantiomerically enriched products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethylammonium dichlorotri(MU-chloro)bis[(S)-(-)-5,5’-bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole]diruthenate(II)
- Dimethylammonium dichlorotri(MU-chloro)bis[®-(+)-5,5’-bis[di(3,5-xylyl)phosphino]-4,4’-bi-1,3-benzodioxole]diruthenate(II)
Uniqueness
What sets Dimethylammonium dichlorotri(MU-chloro)bis[®-(+)-2,2’-bis(diphenylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthyl]diruthenate(II) apart is its specific chiral ligand, which provides unique stereochemical properties. This makes it particularly effective in asymmetric catalysis compared to other similar compounds .
Propriétés
Formule moléculaire |
C92H102Cl10N2P4Ru4+2 |
|---|---|
Poids moléculaire |
2118.5 g/mol |
Nom IUPAC |
[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);dichloride;dihydrochloride |
InChI |
InChI=1S/2C44H40P2.2C2H7N.10ClH.4Ru/c2*1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-3-2;;;;;;;;;;;;;;/h2*1-12,19-26,29-32H,13-18,27-28H2;2*3H,1-2H3;10*1H;;;;/q;;;;;;;;;;;;;;;;2*+2/p-2 |
Clé InChI |
ZTSXEOALIPXMPW-UHFFFAOYSA-L |
SMILES canonique |
CNC.CNC.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.Cl.[Cl-].[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[ClH+][Ru-]([ClH+])[ClH+].[Ru].[Ru] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B12337445.png)
![2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(3-bromo-4-hydroxyphenyl)imino]-, sodium salt (1:1)](/img/structure/B12337450.png)


![Benzoic acid, 4-[(ethenyloxy)methyl]-2-fluoro-, methyl ester](/img/structure/B12337463.png)



![hydrogen (glycinato-N,O)[sulphato(2-)-O,O']ferrate(1-)](/img/structure/B12337488.png)

![B-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]Boronic acid](/img/structure/B12337502.png)



